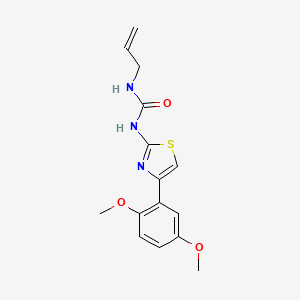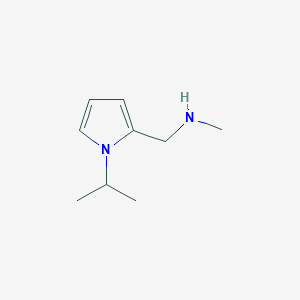![molecular formula C18H17N3O2S B2442567 N-([2,3'-bipiridin]-5-ilmetil)-1-fenilmetanosulfonamida CAS No. 2034210-49-4](/img/structure/B2442567.png)
N-([2,3'-bipiridin]-5-ilmetil)-1-fenilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is a complex organic compound that belongs to the bipyridine family Bipyridine derivatives are known for their extensive applications in various fields, including chemistry, biology, and materials science
Aplicaciones Científicas De Investigación
N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is currently under investigation . It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and biophysical studies.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific substance after administration . It includes absorption, distribution, metabolism, and excretion (ADME) properties of the compound . . These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide’s action are currently under investigation . These effects can range from changes in gene expression to alterations in cellular signaling pathways.
Action Environment
The action environment refers to the conditions under which a compound exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide typically involves the coupling of bipyridine derivatives with sulfonamide groups. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids . Another method is the Stille coupling, which uses tin reagents in the presence of palladium catalysts . These reactions are usually carried out under inert conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The use of nickel or palladium catalysts is common, and the reactions are typically carried out in high-pressure reactors to ensure high yields and purity . The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative that also acts as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different structural properties.
Phenanthroline: A related compound with a similar structure and coordination behavior.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
IUPAC Name |
1-phenyl-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-24(23,14-15-5-2-1-3-6-15)21-12-16-8-9-18(20-11-16)17-7-4-10-19-13-17/h1-11,13,21H,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHDORLYHKVVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

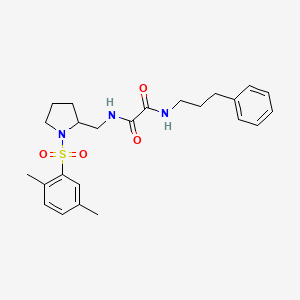
![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2442493.png)
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
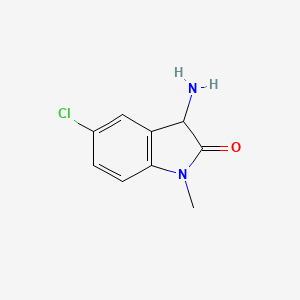
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
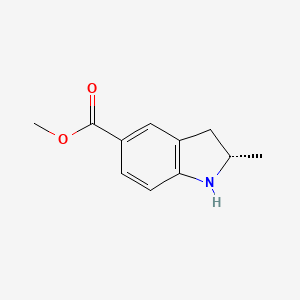
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
